molecular formula C9H10BNO3 B13468449 (1-Oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)boronic acid

(1-Oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)boronic acid

Cat. No.: B13468449
M. Wt: 190.99 g/mol
InChI Key: MWFRQXACNCPLHC-UHFFFAOYSA-N
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Description

(1-Oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)boronic acid (CAS 2424827-76-7) is a high-purity boronic acid derivative supplied for advanced chemical synthesis and drug discovery research. This compound features the 1,2,3,4-tetrahydroisoquinolin-1-one scaffold, a structure of significant interest in medicinal chemistry due to its presence in compounds with documented biological activity, such as neuroprotective properties . The boronic acid functional group makes this reagent a valuable building block for the Suzuki-Miyaura cross-coupling reaction, a widely used method for forming carbon-carbon bonds in the synthesis of complex biaryl structures and pharmaceutical intermediates . The specific placement of the boronic acid group at the 7-position of the tetrahydroisoquinoline ring system offers researchers a versatile handle for the systematic exploration of structure-activity relationships in drug discovery programs, including the development of STING inhibitors as noted in patent literature . The compound has a molecular formula of C9H10BNO3 and a molecular weight of 190.99 g/mol . It requires storage in an inert atmosphere at 2-8°C to maintain stability . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H10BNO3

Molecular Weight

190.99 g/mol

IUPAC Name

(1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)boronic acid

InChI

InChI=1S/C9H10BNO3/c12-9-8-5-7(10(13)14)2-1-6(8)3-4-11-9/h1-2,5,13-14H,3-4H2,(H,11,12)

InChI Key

MWFRQXACNCPLHC-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(CCNC2=O)C=C1)(O)O

Origin of Product

United States

Preparation Methods

Suzuki–Miyaura Coupling Reaction

The Suzuki–Miyaura coupling reaction is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide or triflate. This reaction is typically performed in the presence of a palladium catalyst, a base, and a solvent. For the synthesis of This compound , the reaction involves coupling a boronic acid derivative with a halogenated tetrahydroisoquinoline precursor under Suzuki conditions.

General Synthesis Steps

  • Preparation of Tetrahydroisoquinoline Precursor : The synthesis begins with the preparation of a halogenated tetrahydroisoquinoline precursor. This can be achieved through various methods, including the reduction of isoquinoline derivatives or the cyclization of appropriate precursors.

  • Boronic Acid Synthesis : The boronic acid moiety is introduced through the Suzuki–Miyaura coupling reaction. This involves reacting the halogenated precursor with a boronic acid derivative in the presence of a palladium catalyst and a base.

  • Purification and Characterization : The final product is purified using standard techniques such as chromatography and characterized using spectroscopic methods like NMR and HRMS.

Chemical Properties and Applications

This compound has a molecular formula of C₉H₁₀BNO₃ and a molecular weight of 190.99 g/mol. Its boronic acid functionality allows it to bind to serine and cysteine residues in enzymes, leading to inhibition of enzymatic activity. This property makes it valuable for drug development, particularly in the design of selective enzyme inhibitors that could be used in treating diseases such as cancer and bacterial infections.

Data Table: Chemical Properties

Property Description
Molecular Formula C₉H₁₀BNO₃
Molecular Weight 190.99 g/mol
IUPAC Name (1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)boronic acid
Standard InChI InChI=1S/C9H10BNO3/c12-9-8-5-7(10(13)14)2-1-6(8)3-4-11-9/h1-2,5,13-14H,3-4H2,(H,11,12)
Standard InChIKey MWFRQXACNCPLHC-UHFFFAOYSA-N
Canonical SMILES B(C1=CC2=C(CCNC2=O)C=C1)(O)O

Chemical Reactions Analysis

Types of Reactions

(1-Oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from the Suzuki-Miyaura coupling of this compound are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of (1-Oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)boronic acid involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, thereby modulating their activity . This property is particularly useful in the design of enzyme inhibitors and other therapeutic agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents pKa* Storage Conditions Biological Activity (IC₅₀/µM)
(1-Oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)boronic acid C₉H₁₀BNO₃ 190.99 Bicyclic, 7-boronic acid ~8.5–9.0† Inert, 2–8°C Pending (in silico anticancer )
Phenanthren-9-yl boronic acid C₁₄H₁₁BO₂ 222.05 Polycyclic aromatic ~8.8–9.2‡ Room temperature 0.7–1.2 (4T1 cells)
6-Hydroxynaphthalen-2-yl boronic acid C₁₀H₉BO₃ 188.00 Hydroxyl-substituted aryl ~7.5–8.0‡ Room temperature 0.5–0.9 (4T1 cells)
3-AcPBA (3-Acetamidophenylboronic acid) C₈H₁₀BNO₃ 179.98 Acetamido-substituted aryl ~8.9 Ambient N/A (glucose sensor)
4-MCPBA (4-Methoxyphenylboronic acid) C₇H₉BO₃ 151.96 Methoxy-substituted aryl ~9.1 Ambient N/A (structural studies)

*Estimated pKa ranges derived from analogous boronic acids .
†Predicted based on electronic effects of the bicyclic scaffold.
‡Experimentally determined in similar studies .

Key Comparative Analysis

Structural Features Bicyclic vs. Monocyclic Scaffolds: The tetrahydroisoquinoline core provides a rigid, three-dimensional structure compared to planar aromatic rings (e.g., phenanthren-9-yl or phenylboronic acids). This rigidity may enhance target selectivity in biological systems by reducing off-target interactions . However, hydroxyl or methoxy groups in other compounds (e.g., 6-hydroxynaphthalen-2-yl boronic acid) may offer stronger hydrogen-bonding capabilities .

Physicochemical Properties pKa and Reactivity: The tetrahydroisoquinoline scaffold likely lowers the pKa relative to phenylboronic acids (e.g., 4-MCPBA, pKa ~9.1) due to electron-withdrawing effects of the fused ring system. This enhances boronate formation at physiological pH (~7.4), improving diol-binding efficiency for applications in glucose sensing or drug delivery . Stability: Unlike pinacol esters (e.g., 1,2,3,4-tetrahydroisoquinoline-7-boronic acid pinacol ester), the free boronic acid form is prone to hydrolysis, necessitating inert storage conditions .

Biological Activity Anticancer Potential: While phenanthren-9-yl and 6-hydroxynaphthalen-2-yl boronic acids exhibit sub-micromolar cytotoxicity in triple-negative breast cancer (4T1 cells), the tetrahydroisoquinoline derivative’s activity remains underexplored. Enzyme Inhibition: Meta-substituted aryl boronic acids (e.g., compound 4 in ) show IC₅₀ values of 20–30 µM against Streptococcus pneumoniae enzymes. The tetrahydroisoquinoline derivative’s bicyclic structure may improve binding to hydrophobic enzyme pockets, though empirical data are lacking .

Synthetic Accessibility The tetrahydroisoquinoline scaffold is synthesized via Birch modification or Pomeranz-Fritsch reactions, which are more complex than the direct Suzuki coupling used for arylboronic acids. This complexity may limit large-scale production compared to simpler analogs .

Biological Activity

(1-Oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)boronic acid is a compound of interest in medicinal chemistry due to its potential pharmacological properties. This article reviews its biological activity, synthesis methods, and therapeutic applications based on recent research findings.

  • Molecular Formula : C₉H₁₀BNO₃
  • Molecular Weight : 190.99 g/mol
  • CAS Number : Not specified in the sources reviewed.
  • Structure : The compound features a boronic acid functional group attached to a tetrahydroisoquinoline structure, which is known for various biological activities.

Biological Activity

Research indicates that this compound exhibits several biological activities:

1. Antimicrobial Properties

Studies have shown that tetrahydroisoquinoline derivatives can inhibit the activity of enzymes such as New Delhi metallo-β-lactamase (NDM-1), which is responsible for antibiotic resistance in bacteria. This suggests that the compound may have potential as an antimicrobial agent .

2. Modulation of G Protein-Coupled Receptors (GPCRs)

The compound has been investigated for its role as a modulator of the N-formyl peptide receptor like-1 (FPRL-1), a GPCR involved in inflammatory responses. This modulation could have therapeutic implications for inflammatory diseases .

3. Neuroprotective Effects

Research indicates that isoquinoline derivatives can exhibit neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases. The specific mechanisms remain under investigation but may involve antioxidant properties and modulation of neurotransmitter systems .

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Starting Materials : Common precursors include isoquinoline derivatives and boronic acids.
  • Reactions : The synthesis often involves coupling reactions facilitated by palladium catalysts or other transition metals.
  • Purification : Products are purified using chromatography techniques to isolate the desired compound from by-products.

Case Studies and Research Findings

StudyFindings
Wu et al. (2023)Demonstrated the ability of tetrahydroisoquinoline derivatives to inhibit NDM-1 activity in vitro .
Thummanagoti et al. (2021)Evaluated various 1-Oxo-tetrahydroisoquinoline derivatives for bradycardic activity and found promising results for specific analogues .
ResearchGate ReviewSummarized the biological activities of selected 1-Oxo-tetrahydroisoquinolinone alkaloids, highlighting their diverse pharmacological effects .

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